2,3-Dimethylaniline
Overview
Description
2,3-Dimethylaniline is an organic compound that is a derivative of aniline, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is of interest in various fields of chemistry due to its structural properties and potential applications.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 2,3-dimethylaniline, they do provide insights into related compounds. For instance, an improved synthesis process for 3,5-dimethylaniline is described, which involves steps such as acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction. This process has been optimized to reduce the total synthesis steps and increase the yield and purity of the final product . Although this is for a different isomer, similar methodologies could potentially be applied to the synthesis of 2,3-dimethylaniline with appropriate modifications.
Molecular Structure Analysis
The molecular structure of 2,3-dimethylanisole, a closely related compound to 2,3-dimethylaniline, has been studied using a combination of gas phase rotational spectroscopy and solid-state X-ray diffraction. These studies have revealed that 2,3-dimethylanisole exists as a single conformer with a planar heavy-atom structure in both the gas phase and solid state. The internal rotations of the methyl groups attached to the phenyl ring have been analyzed, providing estimates of the barriers to methyl internal rotation .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 2,3-dimethylaniline. However, the oxidation of 2,5-dimethylaniline, another isomer, has been studied, resulting in a polymer with characteristics similar to polyaniline. This suggests that the methyl substitutions on the aniline ring can significantly influence the chemical behavior and stability of the resulting polymers .
Physical and Chemical Properties Analysis
The infrared and Raman spectra of 2,3-dimethylaniline have been recorded and analyzed, revealing the presence of intermolecular hydrogen bonding due to the amino group. The molecule exhibits approximate Cs symmetry, and a solid-solid phase transition has been observed between 223 and 123 K. The study of these spectra has led to the assignment of 52 out of 54 possible normal modes in the molecule, including 25 previously unreported modes . This provides a comprehensive understanding of the vibrational properties of 2,3-dimethylaniline, which are crucial for its identification and potential applications in various chemical processes.
Scientific Research Applications
Environmental Pollutant and Carcinogenicity
2,6-Dimethylaniline is recognized as a pervasive environmental pollutant used industrially as a synthetic intermediate. It's found in tobacco smoke and is a major metabolite of lidocaine. While its carcinogenic potential in humans is uncertain, it's classified as a rodent carcinogen. It's known to form hemoglobin adducts in humans, indicating a metabolic activation profile akin to typical arylamine carcinogens. DNA adducts like N-(deoxyguanosin-8-yl)-2,6-dimethylaniline are major adducts formed by 2,6-Dimethylaniline, implying a complex interaction with DNA which could underlie its potential carcinogenicity (Gonçalves, Beland, & Marques, 2001).
Biodegradation Monitoring
The biodegradation of 2,4-Dimethylaniline, a stubborn degradant of the pesticide amitraz and an industrial pollutant, was scrutinized. A species of Pseudomonas isolated from cattle dip tanks metabolized 2,4-dimethylaniline by oxidative deamination, using it as a nitrogen and subsequently a carbon source. The formation of metabolites like 3-methylcatechol was confirmed and monitored by voltammetric monitoring (Brimecombe, Fogel, & Limson, 2006).
Oxidation and Degradation Process
In-depth studies on the degradation of 2,6-Dimethylaniline by the Fenton process revealed the impact of reaction conditions on the removal efficiency. This process showed how different reaction conditions influence the formation of intermediates like 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and others, providing insights into the oxidation pathways of such organic compounds (Masomboon, Ratanatamskul, & Lu, 2009).
Anticorrosive Properties
Research into the synthesis of Poly(2,3-dimethylaniline) (P(2,3-DMA)) using phosphoric acid revealed its structural similarities with polyaniline except for the 2,3-ortho-substitute methyl. P(2,3-DMA) showed better solubility and demonstrated superior anticorrosive properties compared to polyaniline, suggesting its potential in protective coatings or materials (Ma, Huang, & Gan, 2013).
Safety And Hazards
2,3-Dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective gloves and clothing, and seeking immediate medical attention if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
2,3-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAKEQGKZNKUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N, Array | |
Record name | 2,3-XYLIDINE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
105921-01-5 | |
Record name | Benzenamine, 2,3-dimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID3026304 | |
Record name | 2,3-Xylidine | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |
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Boiling Point |
430 to 432 °F at 760 mmHg (NTP, 1992), 221.5 °C @ 760 mm Hg, 222 °C | |
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Flash Point |
206 °F (NTP, 1992), 206 °F (97 °C) (Closed cup), 96 °C c.c. | |
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Solubility |
1 to 5 mg/mL at 75 °F (NTP, 1992), Sol in alcohol, ether; soluble in carbon tetrachloride, Slightly sol in water, Soluble in oxygenated solvents., Solubility in water, g/100ml at 20 °C: 15 | |
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Density |
0.9931 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9931 @ 20 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
Relative vapor density (air = 1): 4.19 | |
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Vapor Pressure |
7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 13 | |
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Product Name |
2,3-Dimethylaniline | |
Color/Form |
Liquid | |
CAS RN |
87-59-2 | |
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Melting Point |
less than 5 °F (NTP, 1992), < -15 °C, 2 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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